molecular formula C13H9BrClFOZn B14871437 4-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide

4-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14871437
M. Wt: 380.9 g/mol
InChI Key: SLJSOUIHLIXBTH-UHFFFAOYSA-M
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Description

4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]BROMOBENZENE with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure solubility and stability of the organozinc compound. The general reaction scheme is as follows:

4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]BROMOBENZENE+Zn4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE\text{4-[(2'-CHLORO-6'-FLUOROPHENOXY)METHYL]BROMOBENZENE} + \text{Zn} \rightarrow \text{4-[(2'-CHLORO-6'-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE} 4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]BROMOBENZENE+Zn→4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE has several applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can undergo various transformations. In coupling reactions, the zinc atom coordinates with the palladium catalyst, facilitating the transfer of the aryl group to the electrophile. This process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]BROMOBENZENE: The precursor to the organozinc compound.

    (4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ZINC BROMIDE: Another organozinc compound used in similar reactions.

Uniqueness

4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and fluoro substituents enhances its utility in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.

This detailed article provides a comprehensive overview of 4-[(2’-CHLORO-6’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-3-fluoro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

SLJSOUIHLIXBTH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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